molecular formula C13H12N2O2 B5427749 N-(2-nitrobenzyl)aniline CAS No. 33331-19-0

N-(2-nitrobenzyl)aniline

Cat. No.: B5427749
CAS No.: 33331-19-0
M. Wt: 228.25 g/mol
InChI Key: YQNDTDFMUIYCKX-UHFFFAOYSA-N
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Description

N-(2-nitrobenzyl)aniline is an organic compound with the molecular formula C13H12N2O2 It consists of an aniline moiety substituted with a 2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-nitrobenzyl)aniline can be synthesized through several methods. One common approach involves the nitration of benzyl aniline, followed by reduction. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration .

Another method involves the direct nucleophilic substitution of a halogenated benzyl aniline with a nitro group. This reaction usually requires high temperatures and/or high pressures to achieve high yields .

Industrial Production Methods

Industrial production of this compound often employs the nitration-reduction pathway due to its efficiency and cost-effectiveness. The process involves large-scale nitration of benzyl aniline, followed by catalytic reduction using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .

Scientific Research Applications

N-(2-nitrobenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-nitrobenzyl)aniline depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular activities .

Comparison with Similar Compounds

N-(2-nitrobenzyl)aniline can be compared with other nitrobenzyl aniline derivatives, such as:

  • N-(3-nitrobenzyl)aniline
  • N-(4-nitrobenzyl)aniline
  • 2-iodo-N-(2-nitrobenzyl)aniline
  • 4-iodo-N-(4-nitrobenzyl)aniline

These compounds share similar structural features but differ in the position of the nitro group or the presence of additional substituents. The unique positioning of the nitro group in this compound influences its reactivity and interaction with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNDTDFMUIYCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031612
Record name N-(2-Nitrobenzyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33331-19-0
Record name N-(2-Nitrobenzyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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